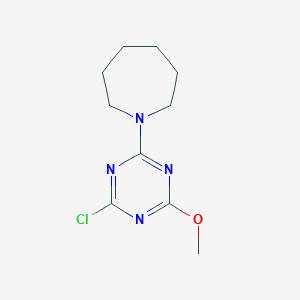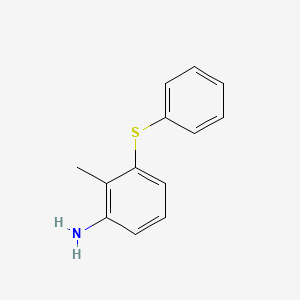
2-Methyl-3-(phenylsulfanyl)aniline
Übersicht
Beschreibung
“2-Methyl-3-(phenylsulfanyl)aniline” is a chemical compound with the molecular formula C13H13NS and a molecular weight of 215.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(phenylsulfanyl)aniline” consists of a benzene ring (aniline part) with a methyl group and a phenylsulfanyl group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-3-(phenylsulfanyl)aniline” are not available, anilines are known to undergo electrophilic aromatic substitution reactions . The substituent on the aniline can influence the reactivity and the position of the substitution .Wissenschaftliche Forschungsanwendungen
Wastewater Treatment and Environmental Concerns
Aniline derivatives, including 2-Methyl-3-(phenylsulfanyl)aniline, are significant in pharmaceutical and dye industries, often found in wastewater. These compounds are concerning due to their potential detrimental effects on public health and aquatic species. Various remedial technologies have been reviewed to determine the most efficient method for the elimination of aniline and its derivatives from waste streams. Among these, Advanced Oxidation Processes (AOPs) have been identified as the most cost-effective and efficient technologies for this purpose (Chaturvedi & Katoch, 2020).
Genotoxicity and Environmental Health
Research has explored the genotoxic potential of aniline and its metabolites, focusing on the relationship between genotoxic activities and the carcinogenicity of aniline in rats. The findings indicate that the carcinogenic effects in rat spleens may be the end stage of chronic high-dose damage to the blood, leading to a massive overload of the spleen with iron, causing chronic oxidative stress. This suggests that the genotoxicity of aniline and its major metabolites does not have a primary genotoxic basis in the development of spleen tumors (Bomhard & Herbold, 2005).
Chemical Synthesis and Biological Properties
2-(Azolyl)anilines, a group that includes 2-Methyl-3-(phenylsulfanyl)aniline, have been recognized for their role as effective 1,5-nucleophiles in cyclocondensation reactions. Additionally, these compounds and their derivatives have been reported to have significant biological activity. The synthesis, cyclocondensations, and biological properties of these compounds have been comprehensively reviewed, underscoring their importance in various chemical and biological applications (Antypenko et al., 2017).
Carbon Dioxide Utilization in Organic Synthesis
Aniline derivatives have been involved in the innovative use of carbon dioxide as a C1 feedstock in organic synthesis, presenting a sustainable and environmentally friendly approach. The cyclization of aniline derivatives with CO2 to form functionalized azoles is a noteworthy protocol, providing access to value-added chemicals and highlighting the role of aniline derivatives in advancing green chemistry practices (Vessally et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-3-phenylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZPBQSQPNMFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1SC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(phenylsulfanyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



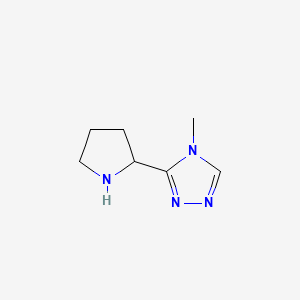
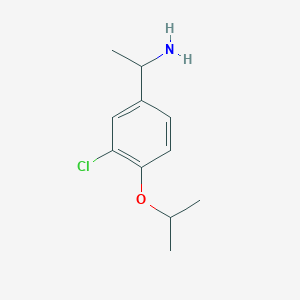
![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1428815.png)

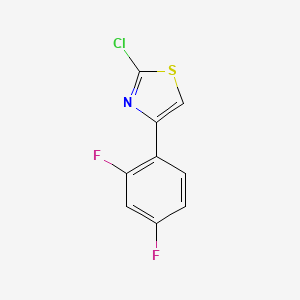
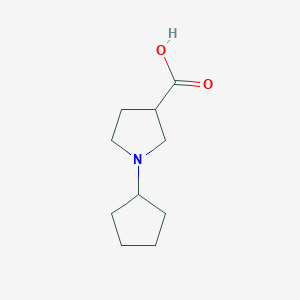
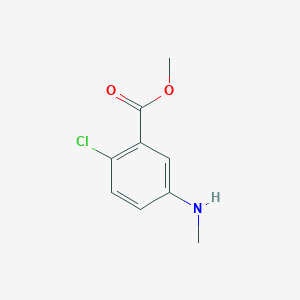
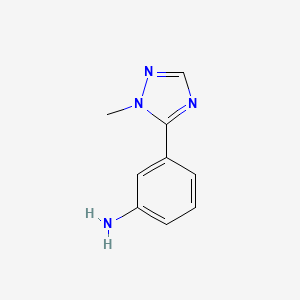
![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid](/img/structure/B1428821.png)
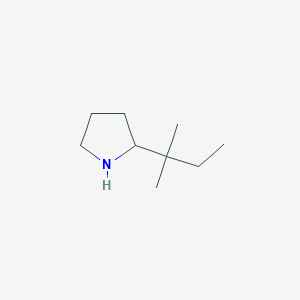
![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)

![6-Oxaspiro[2.5]octan-1-ylmethanamine](/img/structure/B1428828.png)
